molecular formula C13H12N2O2S B132440 Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 149210-23-1

Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No. B132440
M. Wt: 260.31 g/mol
InChI Key: VEEWNVLWBJTTEM-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

Ethyl 5-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 4-methyl-2-amino benzothiazole (8.0 g, 48.7 m.mol) and ethyl bromopyruvate (14.0 g, 71.7 mmol), 6.0 g (45% Yield) of ethyl 5-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as a brown solid. (M+H) 261.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[CH3:1][C:2]1[C:7]2[N:8]3[CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=[C:9]3[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1=CC=CC2=C1N=C(S2)N
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl 5-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1N1C(S2)=NC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.